molecular formula C16H18N4O B4035317 (3-METHYLPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

(3-METHYLPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

Cat. No.: B4035317
M. Wt: 282.34 g/mol
InChI Key: DZCVGNRKYKSXOG-UHFFFAOYSA-N
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Description

(3-Methylphenyl)[4-(2-pyrimidinyl)piperazino]methanone is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 3-methylphenyl group attached to a piperazine ring, which is further connected to a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)[4-(2-pyrimidinyl)piperazino]methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Pyrimidinyl Group: The pyrimidinyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with a pyrimidinyl halide in the presence of a base.

    Introduction of the 3-Methylphenyl Group: The final step involves the attachment of the 3-methylphenyl group to the piperazine ring. This can be achieved through a Friedel-Crafts acylation reaction using 3-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)[4-(2-pyrimidinyl)piperazino]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidinyl or phenyl groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrimidinyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(3-Methylphenyl)[4-(2-pyrimidinyl)piperazino]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting central nervous system disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methylphenyl)[4-(5-trifluoromethyl-2-pyridinyl)piperazino]methanone
  • (3-Methylphenyl)[4-(2-chloro-4-fluorobenzyl)piperazino]methanone

Uniqueness

(3-Methylphenyl)[4-(2-pyrimidinyl)piperazino]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3-methylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-13-4-2-5-14(12-13)15(21)19-8-10-20(11-9-19)16-17-6-3-7-18-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCVGNRKYKSXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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